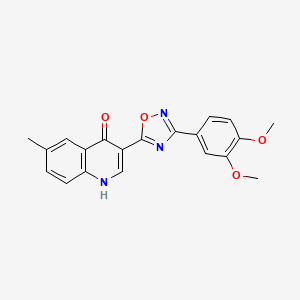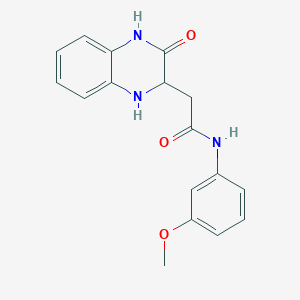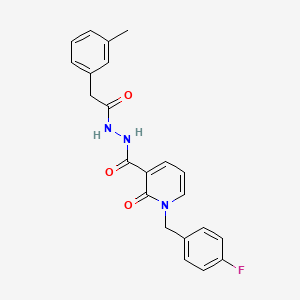
2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 350989-62-7 and a linear formula of C18H15NO3 . It has a molecular weight of 293.32 .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied and various synthesis protocols have been reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C18H15NO3/c1-2-22-13-7-5-6-12(10-13)17-11-15(18(20)21)14-8-3-4-9-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) .Chemical Reactions Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Scientific Research Applications
Antiallergy Activity
2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid derivatives have been studied for their potential antiallergy activity. Research by Althuis et al. (1980) on various quinoline-2-carboxylic acid derivatives demonstrated significant antiallergy activity, suggesting the potential of these compounds in this field (Althuis et al., 1980).
Synthesis Techniques
Venkatesan et al. (2010) and Tummatorn et al. (2013) described efficient synthesis methods for quinoline-3-carboxylic acid ethyl esters, which are closely related to this compound. These studies contribute to the understanding of the chemical synthesis and potential applications of quinoline derivatives (Venkatesan et al., 2010); (Tummatorn et al., 2013).
Photophysical Properties
Padalkar and Sekar (2014) explored the photophysical behaviors of quinoline derivatives, which is relevant to the study of this compound. They found that the emission properties of these compounds depend on solvent polarity, indicating potential applications in fluorescence-based technologies (Padalkar & Sekar, 2014).
Antibacterial Activity
Studies on quinoline derivatives have also shown promising antibacterial activity. Research by Agui et al. (1977) on novel quinolinecarboxylic acids exhibited significant activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).
Synthesis and Transformations
Aleksanyan and Hambardzumyan (2013) focused on the synthesis and transformations of aminoquinolines, highlighting the versatile nature of quinoline derivatives and their potential applications in various biochemical studies (Aleksanyan & Hambardzumyan, 2013).
Future Directions
Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of “2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid” and similar compounds likely involve further exploration of their potential applications in these areas.
Properties
IUPAC Name |
2-(3-ethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-13-7-5-6-12(10-13)17-11-15(18(20)21)14-8-3-4-9-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXBOGQOPBGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2561727.png)

![1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2561733.png)
![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2561734.png)
![3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2561735.png)


![(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2561741.png)


![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)
![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)

